1-(3-chlorophenyl)-4-(4-propylbenzoyl)piperazine
Overview
Description
1-(3-chlorophenyl)-4-(4-propylbenzoyl)piperazine, commonly known as CPP, is a chemical compound that belongs to the class of piperazine derivatives. CPP has been widely studied for its potential application in scientific research, particularly in the field of neuroscience.
Mechanism of Action
CPP acts as a non-competitive antagonist of the NMDA receptor, binding to a specific site on the receptor and preventing the influx of calcium ions into the postsynaptic neuron. This results in a reduction in the amplitude of excitatory postsynaptic currents and a decrease in the magnitude of long-term potentiation (LTP), a cellular mechanism underlying learning and memory processes.
Biochemical and Physiological Effects:
CPP has been shown to have a variety of biochemical and physiological effects in animal models. Studies have demonstrated that CPP can induce behavioral changes, such as hyperactivity, stereotypy, and convulsions. CPP can also modulate the release of neurotransmitters, such as dopamine, serotonin, and acetylcholine, and alter the activity of brain regions involved in reward processing and addiction.
Advantages and Limitations for Lab Experiments
CPP has several advantages as a research tool, including its high potency and selectivity for the NMDA receptor, its ability to modulate synaptic plasticity and learning and memory processes, and its potential application in the study of neurological disorders and drug addiction. However, CPP also has some limitations, such as its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
CPP has the potential to be a valuable tool for further research in the field of neuroscience. Some possible future directions for research include the development of new analogs with improved potency and selectivity, the investigation of the role of the NMDA receptor in neurological disorders, such as Alzheimer's disease and schizophrenia, and the exploration of the potential therapeutic applications of CPP and related compounds.
Scientific Research Applications
CPP has been extensively studied for its potential application in scientific research, particularly in the field of neuroscience. CPP is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, CPP can modulate the activity of neural circuits and alter synaptic transmission, leading to changes in behavior and cognition.
properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(4-propylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c1-2-4-16-7-9-17(10-8-16)20(24)23-13-11-22(12-14-23)19-6-3-5-18(21)15-19/h3,5-10,15H,2,4,11-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXGVSZGEADLGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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